5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride
Description
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9;/h3-7H,2H2,1H3,(H3,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBADKNIDXHXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673812 | |
| Record name | 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240134-93-3 | |
| Record name | 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of β-Bromo-α-(Ethylsulfanyl)cinnamonitrile Precursors
The foundational method involves β-bromo-α-(ethylsulfanyl)cinnamonitriles bearing a 2-ethoxyphenyl group at the β-position. These precursors are synthesized via nucleophilic substitution of β-bromocinnamonitrile with ethylsulfanyl groups, followed by Friedel-Crafts arylation using 2-ethoxyphenol under Lewis acid catalysis. The ethylsulfanyl moiety enhances electrophilicity at the α-carbon, facilitating subsequent oxidation.
Oxidation to Sulfoxide Intermediates
Treatment of the cinnamonitrile derivative with 30% hydrogen peroxide in acetic acid at 0–5°C for 4–6 hours generates β-bromo-α-(ethylsulfinyl)cinnamonitrile. This step proceeds via sulfoxide formation, confirmed by NMR ( ppm, SOCHCH). The sulfoxide’s electron-withdrawing nature activates the nitrile for nucleophilic attack.
Hydrazine Cyclization and Hydrochloride Formation
Reaction of the sulfoxide with hydrazine hydrate (3 equiv) in ethanol under reflux (12–24 hours) induces cyclization, yielding 5-amino-3-(2-ethoxyphenyl)pyrazole. Acidic hydrolysis with concentrated HCl (37%) at 80°C for 1 hour converts the free base to the hydrochloride salt, isolated via vacuum filtration (yield: 78–82%).
Key Data:
-
Optimal molar ratio: 1:3 (sulfoxide:hydrazine hydrate)
-
Reaction time: 18 hours (cyclization), 1 hour (HCl formation)
Hydrazine-Mediated Annulation of α-Cyanoacetophenone Derivatives
Preparation of 2-Ethoxyphenyl-Substituted α-Cyanoacetophenone
This route begins with 2-ethoxyphenylacetophenone, which undergoes cyanation using malononitrile in the presence of ammonium acetate (120°C, 8 hours). The resulting α-cyanoacetophenone derivative (, hexane:ethyl acetate 3:1) is characterized by IR ().
Cyclocondensation with Hydrazine
Heating the α-cyanoacetophenone with hydrazine hydrate (2.5 equiv) in ethanol at reflux (6–8 hours) produces 5-amino-3-(2-ethoxyphenyl)pyrazole. The mechanism involves hydrazone intermediate formation, followed by intramolecular cyclization (Scheme 1). The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol 9:1), yielding 65–70%.
Salt Formation and Crystallization
The free base is dissolved in hot ethanol, treated with concentrated HCl (1.1 equiv), and cooled to 4°C to precipitate the hydrochloride salt. Recrystallization from ethanol/ether (1:3) affords needle-like crystals (mp: 215–217°C).
Comparative Analysis:
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 82% | 70% |
| Reaction Time | 19 hours | 14 hours |
| Purification Complexity | Moderate | High |
Solid-Phase Synthesis via Malononitrile Coupling
Resin-Bound Malononitrile Activation
Adapting protocols from combinatorial chemistry, Wang resin-bound malononitrile is functionalized with 2-ethoxyphenyl isocyanate (1.2 equiv) in DMF, yielding a resin-bound α-cyano-β-ketonitrile. This intermediate is confirmed by FT-IR ().
Hydrazine Cleavage and Cyclization
Treatment with 2-ethoxyphenylhydrazine hydrochloride (3 equiv) and sodium acetate (2 equiv) in ethanol (reflux, 24 hours) induces cyclization, releasing the pyrazole from the resin. The hydrochloride salt precipitates upon neutralization with aqueous HCl (pH 2–3), yielding 60–65% after lyophilization.
Advantages for High-Throughput Synthesis
This method enables parallel synthesis of analogs but requires specialized resin and longer reaction times (Table 2).
Optimization Insights:
-
Solvent: Ethanol > DMF (prevents resin swelling)
-
Temperature: 80°C (prevents premature cleavage)
Mechanistic Considerations and Regioselectivity
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that 5-amino-pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against several human tumor cell lines, including:
| Cell Line | Type of Cancer | Inhibition Rate |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | High |
| NCI-H460 | Non-Small Cell Lung Cancer | Moderate |
| SF-268 | CNS Cancer | Significant |
Research indicates that derivatives of 5-amino-pyrazole can inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression .
Antibacterial Activity
The antibacterial properties of 5-amino-3-(2-ethoxyphenyl)pyrazole hydrochloride have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | MIC (μg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 7.81–62.5 | Effective |
| Escherichia coli | 250–1000 | Weaker |
| Klebsiella pneumoniae | 22 | Effective |
The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes required for bacterial growth .
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can modulate inflammatory responses. In vivo studies have shown that these compounds can reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's disease .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Modulation : It can act on various receptors, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or reduce inflammation.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of 5-amino-pyrazole derivatives on human cancer cell lines, demonstrating a significant reduction in cell viability through apoptosis induction mechanisms. The findings suggest a promising avenue for developing new anticancer therapies based on this compound .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial effects against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as alternative treatments for bacterial infections .
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrazole derivatives structurally related to 5-Amino-3-(2-ethoxyphenyl)pyrazole hydrochloride, highlighting differences in substituents, biological activity, and synthesis pathways:
Physicochemical Properties
- Lipophilicity : The 2-ethoxy group increases hydrophilicity compared to dichlorophenyl analogs, as evidenced by lower logP values predicted for ethoxy-substituted compounds.
- Stability : Hydrochloride salts (e.g., target compound and 3,4-dichlorophenyl analog) show improved shelf-life compared to free bases, critical for pharmaceutical formulations .
Therapeutic Potential
- Neurological Applications : Chlorinated pyrazoles (e.g., 4-chlorophenyl derivative) are potent BoNT/A inhibitors, suggesting utility in treating botulism .
- Cardiovascular Applications : Ethoxyphenyl-containing compounds like Chlorodenafil target phosphodiesterase enzymes (PDE-5), though the target compound’s specific activity remains underexplored .
Biological Activity
5-Amino-3-(2-ethoxyphenyl)pyrazole hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties based on recent research findings.
Overview of Pyrazole Compounds
Pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Anticonvulsant
- Analgesic
These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-amino-substituted pyrazoles. The compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 0.08 - 12.07 | |
| MCF-7 (breast cancer) | < 5 | |
| A549 (lung cancer) | 4.22 - 6.38 |
In vitro studies using the MTT assay demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies . Additionally, docking studies suggest that the compound interacts with tubulin, a key protein in cell division, further supporting its anticancer mechanism .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoles are significant, particularly in conditions involving cytokine release. Research indicates that compounds similar to this compound can inhibit tumor necrosis factor-alpha (TNF-α) release and reduce inflammation in models of acute inflammation:
- Inhibition of TNF-α Release : Studies have shown that this compound can effectively inhibit LPS-induced TNF-α release in vitro and in vivo, demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. In vitro evaluations have demonstrated that compounds like this compound exhibit significant activity against various pathogens:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 - 0.50 | Bactericidal |
| Escherichia coli | 0.50 - 1.00 | Bactericidal |
| Fusarium oxysporum | >1.00 | Fungicidal |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial therapies .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may offer neuroprotective benefits, particularly against oxidative stress and neuroinflammation. Studies involving models of oxidative neurotoxicity show that these compounds can mitigate damage and promote neuronal survival:
- Mechanism : The neuroprotective action is believed to be mediated through the inhibition of glial activation and modulation of oxidative stress pathways .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:
- Case Study on HepG2 Cells : A study reported a significant reduction in cell viability in HepG2 cells treated with this compound, with IC50 values indicating potent anticancer activity .
- Inflammation Model : In an LPS-induced inflammation model, treatment with the compound resulted in a notable decrease in inflammatory markers compared to controls, suggesting its utility in treating inflammatory diseases .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions .
- Molecular docking : Evaluates binding affinity to targets like phosphodiesterase-5 (PDE5) using AutoDock Vina. Analogs with ethoxyphenyl groups show higher binding scores (e.g., ΔG = -9.2 kcal/mol) .
- ADMET studies : SwissADME predicts pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) .
Contradictions between computational and experimental IC₅₀ values (e.g., PDE5 inhibition) may arise from solvent effects or protonation states.
How do solvent and pH conditions affect the stability of this compound?
Advanced Research Question
- pH stability : The compound degrades rapidly in alkaline conditions (pH > 10) due to dehydrochlorination. Stability in acidic media (pH 2–6) exceeds 95% over 48 hours .
- Solvent effects : Aqueous ethanol (20% v/v) enhances solubility without hydrolysis, while DMSO may induce tautomerization .
- Thermal stability : Decomposition onset at 220°C (TGA data), with HCl release detected via evolved gas analysis .
How can researchers resolve contradictions in reported synthesis yields for pyrazole derivatives?
Advanced Research Question
Discrepancies in yields (e.g., 70–90%) often stem from:
- Impurity profiles : Byproducts like 3-chloro analogs (from incomplete cyclization) reduce effective yields .
- Catalyst loading : Variations in HCl stoichiometry (1–3 equivalents) impact reaction efficiency .
- Workup protocols : Inadequate basification (pH < 10) leads to product loss during extraction .
A standardized protocol with inline pH monitoring and GC-MS tracking of intermediates is recommended.
What structural modifications enhance the bioactivity of 5-Amino-3-(2-ethoxyphenyl)pyrazole derivatives?
Advanced Research Question
- Substituent effects : Introducing methyl groups at the pyrazole N1 position increases PDE5 inhibition (e.g., IC₅₀ = 0.8 nM vs. 2.1 nM for unmodified analogs) .
- Halogenation : Chlorine at the phenyl ring improves metabolic stability (t₁/₂ = 6.5 hours in liver microsomes) .
- Prodrug strategies : Ethoxycarbonyl-to-carboxylic acid conversion enhances aqueous solubility for in vivo studies .
Comparative SAR studies should use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
